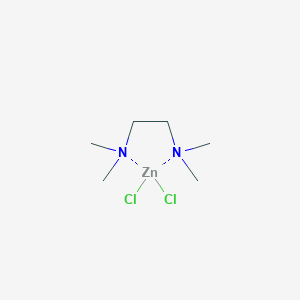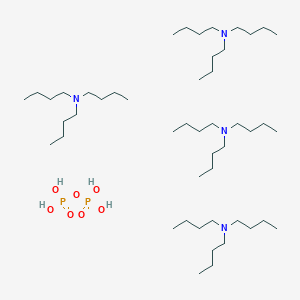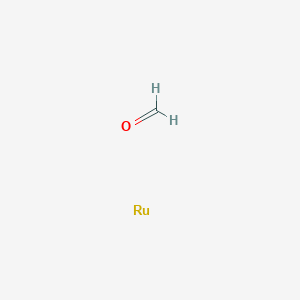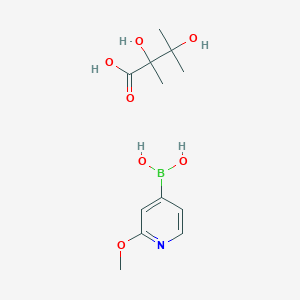
ZnCl2-TMEDA
Übersicht
Beschreibung
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc, commonly referred to as ZnCl2-TMEDA, is a coordination compound consisting of zinc chloride and N,N,N’,N’-tetramethylethylenediamine. This compound is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ZnCl2-TMEDA can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine. The reaction typically involves dissolving zinc chloride in an appropriate solvent, such as methanol or ethanol, and then adding N,N,N’,N’-tetramethylethylenediamine to the solution. The mixture is stirred and allowed to react at room temperature or under mild heating conditions until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ZnCl2-TMEDA undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis reactions
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like methanol, ethanol, and tetrahydrofuran. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
ZnCl2-TMEDA has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon bond formation and cyclization reactions.
Biology: this compound is used in the study of zinc-dependent enzymes and metalloproteins.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of zinc-based drugs.
Industry: This compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Wirkmechanismus
The mechanism of action of ZnCl2-TMEDA involves its ability to coordinate with other molecules and ions. The N,N,N’,N’-tetramethylethylenediamine ligand provides a stable coordination environment for the zinc ion, allowing it to participate in various chemical reactions. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)copper: Similar to ZnCl2-TMEDA, this compound involves copper instead of zinc and exhibits similar coordination properties.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: This compound involves nickel and shares similar reactivity and applications with this compound
Uniqueness
This compound is unique due to its specific coordination environment provided by the N,N,N’,N’-tetramethylethylenediamine ligand and the reactivity of the zinc ion. This combination makes it particularly effective as a catalyst in organic synthesis and other chemical reactions .
Eigenschaften
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride](/img/structure/B8016432.png)


![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B8016449.png)
![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/structure/B8016460.png)
![(2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B8016464.png)
![5-O-tert-butyl 1-O-phenyl 4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B8016467.png)
